molecular formula C5H8O2 B592406 Trideuteriomethyl (E)-but-2-enoate CAS No. 35717-07-8

Trideuteriomethyl (E)-but-2-enoate

Cat. No. B592406
CAS RN: 35717-07-8
M. Wt: 103.135
InChI Key: MCVVUJPXSBQTRZ-MPEUKODPSA-N
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Description

Trideuteriomethyl (E)-but-2-enoate, commonly referred to as TDMBE, is a synthetic compound with potential applications in the fields of biochemistry, physiology, and medicine. TDMBE is a functionalized alkyne that belongs to the family of acyclic enoates, which are compounds that contain a conjugated double bond system with a carboxyl group. TDMBE has been studied extensively by scientists in order to better understand its properties and potential applications.

Scientific Research Applications

Isotope Tracing in Chemical Reactions

Trideuteriomethyl (E)-but-2-enoate has been utilized in isotope tracing studies to understand chemical reaction mechanisms. For example, Askani et al. (1984) used trideuteriomethyl-semibullvalenes to study Cope rearrangements, providing insights into the behavior of the trideuteriomethyl group in such systems (Askani et al., 1984).

Organocatalysis in Synthesis

Trideuteriomethyl (E)-but-2-enoate derivatives play a role in organocatalytic reactions. Geng et al. (2014) discussed its use in the synthesis of tricyclic chroman derivatives, highlighting its role in tandem oxo-Michael-IED/HDA and oxo-Michael-IED/HDA-Michael-Aldol condensation transformations (Geng et al., 2014).

Synthesis of Aromatic Compounds

This compound has been applied in the synthesis of various aromatic compounds. For example, Thibonnet et al. (1996) used tributylstannyl 4-tributylstannylbut-3-enoate for the synthesis of aryl iodolactones, demonstrating the utility of trideuteriomethyl (E)-but-2-enoate in the transfer of a but-3-enoic acid synthon (Thibonnet et al., 1996).

Studies on Stereoselectivity and Conjugate Additions

Pinto et al. (2002) explored the conjugate addition of nitromethane to enoates derived from D-mannitol and L-tartaric acid, wherein trideuteriomethyl (E)-but-2-enoate played a critical role in determining selectivity and the formation of gamma-butyrolactones (Pinto et al., 2002).

Deuterium Isotope Effects in Reactivity Studies

Stang et al. (1974) investigated deuterium isotope effects in the solvolysis of derivatives of trideuteriomethyl (E)-but-2-enoate, offering valuable data on kinetic and product deuterium isotope effects (Stang et al., 1974).

Synthesis of Functionalized Compounds

The compound has been instrumental in the stereospecific synthesis of functional alkenylsilanes and other complex molecules, as demonstrated by Lunot et al. (2000) in their research on silastannation of but-3-ynoic acid (Lunot et al., 2000).

properties

IUPAC Name

trideuteriomethyl (E)-but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-3-4-5(6)7-2/h3-4H,1-2H3/b4-3+/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVVUJPXSBQTRZ-MPEUKODPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Crotonic Acid Methyl-d3 Ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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